![molecular formula C34H28NP B12828853 (1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12828853.png)
(1S)-2'-(Diphenylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in enantioselective synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the reaction of (1S)-BINOL with diphenylphosphine in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms stable complexes with transition metals, which are crucial in catalytic processes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various metal salts for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted binaphthyl derivatives, and metal-phosphine complexes. These products are often used as intermediates in further synthetic applications .
Aplicaciones Científicas De Investigación
(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials for electronics
Mecanismo De Acción
The mechanism by which (1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine exerts its effects involves the formation of stable complexes with transition metals. These metal complexes act as catalysts in various chemical reactions, facilitating the formation of enantiomerically pure products. The phosphine ligand coordinates to the metal center, stabilizing the transition state and enhancing the reaction’s selectivity and efficiency .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another widely used phosphine ligand in catalysis.
®- and (S)-BINOL: Chiral binaphthyl-based ligands used in asymmetric synthesis.
Diphenylphosphinoethane (dppe): A bidentate phosphine ligand used in coordination chemistry .
Uniqueness
(1S)-2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine stands out due to its high enantioselectivity and stability in catalytic reactions. Its unique structure allows for the formation of highly stable metal complexes, making it a valuable tool in the synthesis of chiral compounds. Additionally, its versatility in various chemical reactions and applications in different fields further highlight its uniqueness .
Propiedades
Fórmula molecular |
C34H28NP |
|---|---|
Peso molecular |
481.6 g/mol |
Nombre IUPAC |
1-(2-diphenylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C34H28NP/c1-35(2)31-23-21-25-13-9-11-19-29(25)33(31)34-30-20-12-10-14-26(30)22-24-32(34)36(27-15-5-3-6-16-27)28-17-7-4-8-18-28/h3-24H,1-2H3 |
Clave InChI |
VJCICCSVPBEHDK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
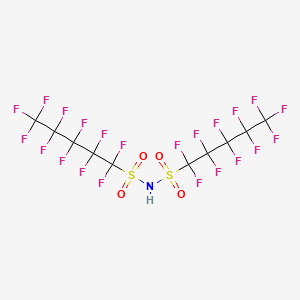
![N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine](/img/structure/B12828781.png)

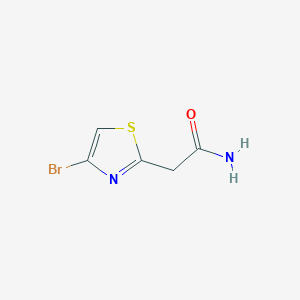
![7-methoxy-2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12828789.png)
![N-Methoxy-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828791.png)
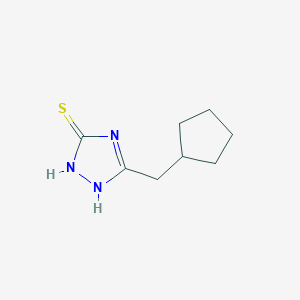
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B12828803.png)

![tert-Butyl 5-fluoro-3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B12828808.png)
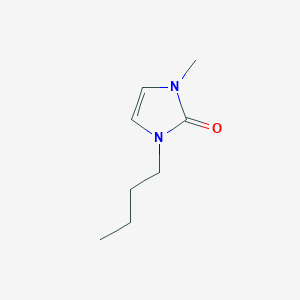
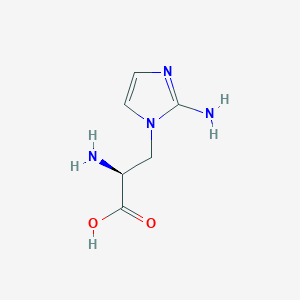
![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
